![molecular formula C18H31NO2Sn B13757355 4-[[(Tributylstannyl)oxy]carbonyl]pyridine CAS No. 5107-59-5](/img/structure/B13757355.png)
4-[[(Tributylstannyl)oxy]carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(Tributylstannyl)oxy]carbonyl]pyridine is a chemical compound with the molecular formula C18H31NO2Sn . It is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of a pyridine ring substituted with a tributylstannyl group, which imparts unique properties to the molecule.
Preparation Methods
The synthesis of 4-[[(Tributylstannyl)oxy]carbonyl]pyridine typically involves the reaction of pyridine-4-carboxylic acid with tributyltin oxide under specific conditions . The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[[(Tributylstannyl)oxy]carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[(Tributylstannyl)oxy]carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[[(Tributylstannyl)oxy]carbonyl]pyridine involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the formation of carbon-carbon bonds through a process known as stannylation. This process involves the transfer of the stannyl group to a substrate, leading to the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-[[(Tributylstannyl)oxy]carbonyl]pyridine can be compared with other similar compounds, such as:
Tributylstannyl benzoate: Similar in structure but with a benzoate group instead of a pyridine ring.
Tributylstannyl acetate: Contains an acetate group and is used in similar applications.
Tributylstannyl chloride: Used as a reagent in organic synthesis but has different reactivity due to the presence of a chloride group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other tributylstannyl compounds.
Properties
CAS No. |
5107-59-5 |
|---|---|
Molecular Formula |
C18H31NO2Sn |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
tributylstannyl pyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO2.3C4H9.Sn/c8-6(9)5-1-3-7-4-2-5;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
UIMCSZIJWRJQSC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


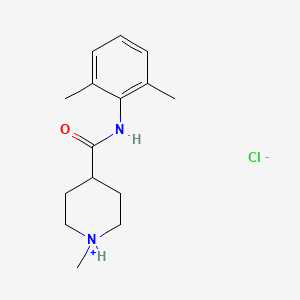

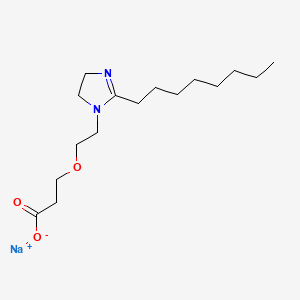
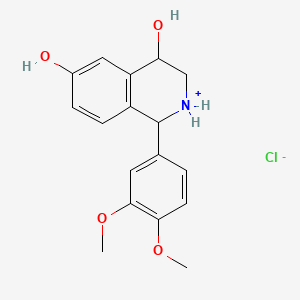
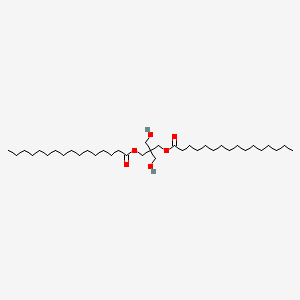
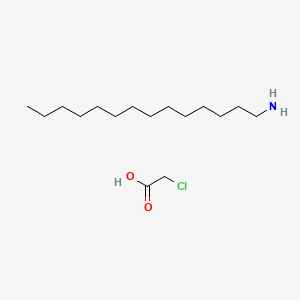
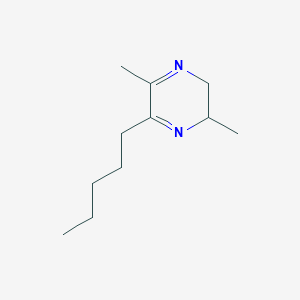
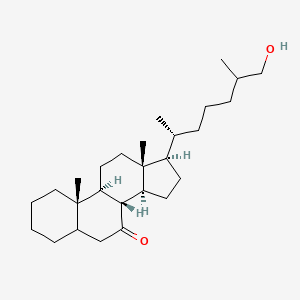
![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
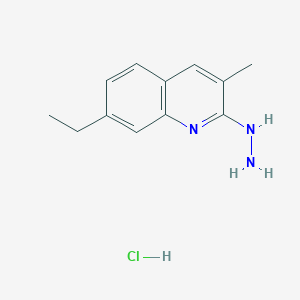
![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
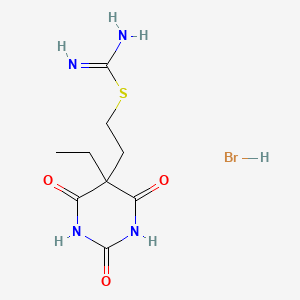
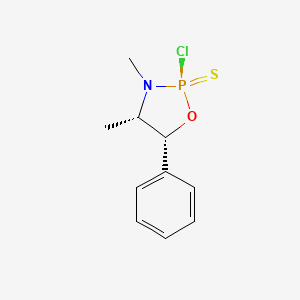
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
